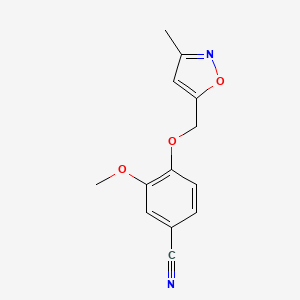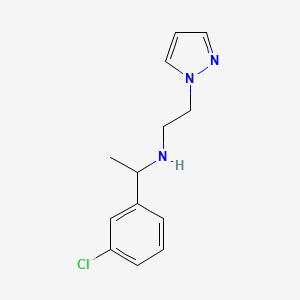![molecular formula C16H24OSi B14891217 [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)
[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a propargylic ether
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3,4-dimethylphenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Purification of the product is typically achieved through distillation or chromatography.
化学反应分析
Types of Reactions
[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzaldehyde or 3,4-dimethylacetophenone.
Reduction: Formation of 3,4-dimethylphenylpropane.
Substitution: Formation of various substituted propargylic ethers.
科学研究应用
Chemistry
In chemistry, [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in medicinal chemistry.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The trimethylsilyl group can enhance the lipophilicity of drug molecules, improving their bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its ability to undergo various chemical transformations. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites of a molecule. The propargylic ether moiety can participate in nucleophilic addition and substitution reactions, allowing for the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
相似化合物的比较
Similar Compounds
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: Similar structure with methoxy groups instead of methyl groups.
[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triethyl-silane: Similar structure with triethylsilyl group instead of trimethylsilyl group.
[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triphenyl-silane: Similar structure with triphenylsilyl group instead of trimethylsilyl group.
Uniqueness
The uniqueness of [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane lies in its specific combination of the trimethylsilyl group and the propargylic ether moiety. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications. The presence of the 3,4-dimethylphenyl group adds to its uniqueness by influencing the compound’s electronic and steric properties.
属性
分子式 |
C16H24OSi |
|---|---|
分子量 |
260.45 g/mol |
IUPAC 名称 |
[4-(3,4-dimethylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H24OSi/c1-13-8-9-15(12-14(13)2)10-11-16(3,4)17-18(5,6)7/h8-9,12H,1-7H3 |
InChI 键 |
WRUFTDWSXDGVJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C#CC(C)(C)O[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



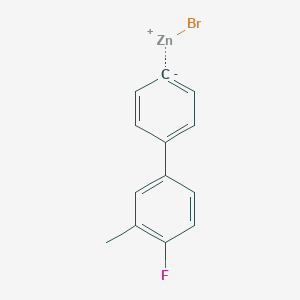

![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
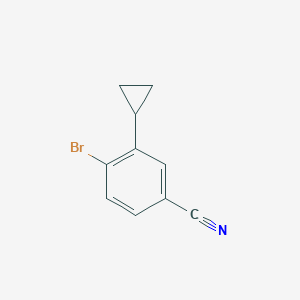
![(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
![3-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14891181.png)
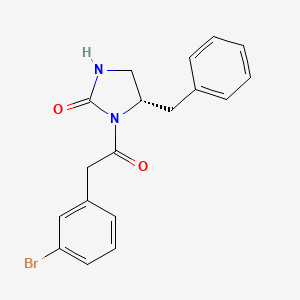
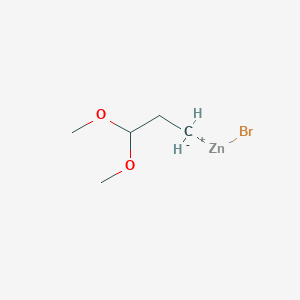
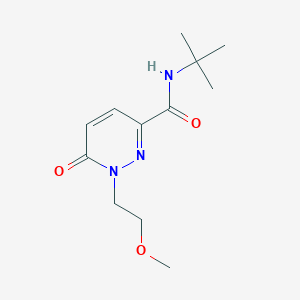
![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
![(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
